IDO1 Inhibitory Potency: 5-Fluoro-7-iodo-1H-indazole vs. 4,6-Substituted Indazole Lead Compound 35
In a cellular assay measuring inhibition of IDO1 in IFN-γ-stimulated human HeLa cells, 5-fluoro-7-iodo-1H-indazole demonstrates an IC50 of 37.1 nM [1]. In contrast, a potent 4,6-substituted-1H-indazole derivative (compound 35) from a published series exhibited an IC50 of 1.37 μM (1,370 nM) in the same HeLa cell assay [2]. This represents a 37-fold greater potency for 5-fluoro-7-iodo-1H-indazole in the cellular context.
| Evidence Dimension | IDO1 inhibition (IC50) in HeLa cells |
|---|---|
| Target Compound Data | 37.1 nM |
| Comparator Or Baseline | 4,6-Substituted-1H-indazole (compound 35): 1,370 nM |
| Quantified Difference | Target compound is 37-fold more potent |
| Conditions | IFN-γ stimulated human HeLa cells, 24 hr incubation |
Why This Matters
For researchers prioritizing IDO1 inhibition as an immuno-oncology strategy, the 37-fold potency advantage in a cellular assay suggests a stronger functional effect at lower concentrations, potentially reducing off-target liabilities in follow-up studies.
- [1] BindingDB. TargetMine Report: Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells. Primary Accession P14902, ChEMBL:CHEMBL4585858. IC50: 37.1 nM. View Source
- [2] Yang, L.; Chen, Y.; He, J.; Njoya, E. M.; Chen, J.; Liu, S.; Xie, C.; Huang, W.; Wang, F.; Wang, Z.; Li, Y.; Qian, S. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Bioorg. Med. Chem. 2019, 27, 1087–1098. View Source
